![molecular formula C11H17NO2 B1373187 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181405-27-5](/img/structure/B1373187.png)

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

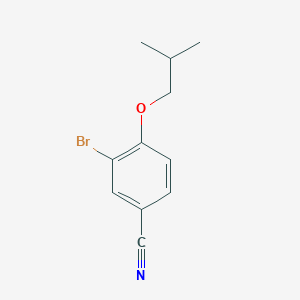

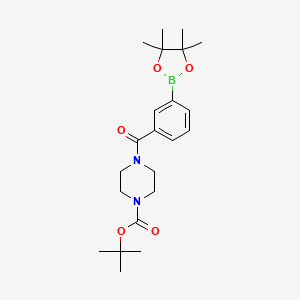

The molecular formula of “2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol” is C12H19NO2 . The exact mass is 209.141578849 g/mol and the molecular weight is 209.28 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a topological polar surface area of 41.5 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Cardioselectivity and Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1983) investigated the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 1-(aralkylamino)-3-(aryloxy)propan-2-ols. This study highlighted the importance of the amino group substituent in determining the binding and selectivity of these compounds for cardiac muscle and lung membrane preparations, demonstrating the potential of such compounds in cardioselective therapies (Rzeszotarski et al., 1983).

Metal-Free Synthesis of Polysubstituted Pyrroles

Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives using compounds such as 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one, which are related to the structure of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. This research is significant in green chemistry, providing an efficient way to synthesize complex organic compounds in an environmentally friendly manner (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Cyclic Polyamines

Cassimjee, Marin, and Berglund (2012) explored the synthesis of cyclic polyamines using enzymatic methods, starting from materials like 3-amino-propan-1-ol. This research contributes to the development of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Enantioselective Addition Catalyzed by Amino Alcohols

Asami et al. (2015) conducted research on the enantioselective addition of diethylzinc to aldehydes, catalyzed by amino alcohols derived from (R)-1-phenylethylamine. The study highlights the potential of amino alcohols in catalyzing reactions that produce chiral secondary alcohols, an important process in pharmaceutical synthesis (Asami et al., 2015).

Synthesis and DNA Interaction Studies

Kurt et al. (2020) synthesized novel Schiff base ligands from components including 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethan-1-one, closely related to this compound. Their research focused on DNA binding properties and potential as drug candidates, showcasing the relevance of such compounds in biomedical research (Kurt, Temel, Atlan, & Kaya, 2020).

Mecanismo De Acción

Target of Action

It’s known that it reacts with substituted salicylaldehydes . These reactions form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .

Mode of Action

The compound interacts with its targets through chemical reactions. Specifically, it reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands . These ligands can then form H-bonded chiral supramolecular metal-organic architectures

Biochemical Pathways

The formation of tridentate chiral schiff base ligands and their subsequent interaction to form h-bonded chiral supramolecular metal-organic architectures suggest involvement in complex biochemical processes .

Result of Action

Its ability to form h-bonded chiral supramolecular metal-organic architectures suggests it may have significant effects at the molecular level .

Análisis Bioquímico

Biochemical Properties

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression, further influencing cellular processes. The binding interactions with biomolecules are crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating its role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . These interactions are essential for its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its biochemical role.

Propiedades

IUPAC Name |

2-amino-1-(4-propan-2-yloxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXSKTDBYAVWAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)